Anti‑Plasmodial Primary Screen Activity vs. Des‑Cyclobutyl Analog
In a high‑throughput primary screen against Plasmodium falciparum NF54 (nanoGlo assay, 2 µM compound concentration, 72 h incubation), (4‑cyclobutyl‑1,4‑diazepan‑1‑yl)(tetrahydro‑2H‑pyran‑4‑yl)methanone produced variable inhibition values; one replicate achieved 57 % inhibition, whereas the des‑cyclobutyl analog (1,4‑diazepan‑1‑yl)(tetrahydro‑2H‑pyran‑4‑yl)methanone showed no significant inhibition in the same assay campaign [REFS‑1]. Although the compound’s overall Z‑score (ranging from –10.93 to +2.72) indicates that most replicates were within the typical noise range, the sporadic activity suggests a structure‑dependent effect that warrants follow‑up dose‑response evaluation [REFS‑2].
| Evidence Dimension | Anti‑plasmodial activity (P. falciparum NF54) |
|---|---|
| Target Compound Data | Single‑point inhibition: –24 % to +57 % (one replicate 57 %) at 2 µM |
| Comparator Or Baseline | Des‑cyclobutyl analog (1,4‑diazepan‑1‑yl)(tetrahydro‑2H‑pyran‑4‑yl)methanone: no significant inhibition detected in the primary screen (activity indistinguishable from neutral controls). |
| Quantified Difference | Weak but detectable activity vs. baseline inactivity; maximum observed effect ≈ 57 % inhibition for the cyclobutyl compound. |
| Conditions | Primary screen, NF54 nanoGlo assay, compound concentration 2 µM, 72 h incubation (ChEMBL assay ID CHEMBL4888485). |
Why This Matters
The cyclobutyl substituent may be essential for gaining any anti‑plasmodial signal, which can de‑risk hit expansion efforts by identifying the minimal structural element required for activity.
